2-Chloro-4'-methyl-1,1'-biphenyl
Description
Properties
Molecular Formula |
C13H11Cl |
|---|---|
Molecular Weight |
202.68 g/mol |
IUPAC Name |
1-chloro-2-(4-methylphenyl)benzene |
InChI |
InChI=1S/C13H11Cl/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14/h2-9H,1H3 |
InChI Key |
LZQKARVGXYAKEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Formation of p-Tolylmagnesium Chloride
The industrial synthesis begins with the preparation of p-tolylmagnesium chloride, a Grignard reagent derived from magnesium powder and p-chlorotoluene. Key parameters include:
-
Magnesium activation : Initiation with 1,2-dibromoethane ensures rapid reaction onset at 60–75°C.
-
Solvent system : Tetrahydrofuran (THF) is preferred for its ability to stabilize the Grignard intermediate, with a molar ratio of p-chlorotoluene to THF at 1:1.5.
-
Reaction monitoring : Exothermic peaks and gas evolution (bubbling) indicate successful initiation, requiring precise temperature control to prevent runaway reactions.
Manganese-Catalyzed Cross-Coupling
The Grignard reagent reacts with o-chlorobenzonitrile under MnCl₂ catalysis to form 2-chloro-4'-methyl-1,1'-biphenyl:
-
Catalytic system : MnCl₂ (0.5–1.5 mol%) enables coupling at -5 to 5°C, minimizing side reactions.
-
Stepwise addition : Slow drip of the Grignard reagent into o-chlorobenzonitrile/THF ensures controlled exotherms and reduces dimerization.
-
Byproduct formation : 4,4'-dimethylbiphenyl arises from homo-coupling of p-tolylmagnesium chloride, suppressed to <2.5% via stoichiometric control and low-temperature operation.
Table 1: Optimized Conditions for MnCl₂-Catalyzed Coupling
| Parameter | Value | Impact on Yield/Purity |
|---|---|---|
| Temperature | -5–5°C | Minimizes byproduct formation |
| MnCl₂ Loading | 0.7 mol% | Balances activity and cost |
| Reaction Time | 2–3 hours | Ensures >98% conversion |
| THF Volume | 1.5 L/mol o-chlorobenzonitrile | Solubilizes reactants |
Workup and Purification
Post-reaction processing involves:
-
Acidic quench : 5–10% HCl hydrolyzes residual Mg complexes, yielding a biphasic mixture.
-
Solvent recovery : THF is distilled under reduced pressure (60°C, 0.1 bar), achieving >90% recovery.
-
Distillation : Crude product is vacuum-distilled (135–160°C at 0.085 MPa) to remove high-boiling impurities.
-
Crystallization : Petroleum ether (90–120°C fraction) recrystallizes the distillate, producing 99.2% pure white crystals.
Transition Metal-Catalyzed Cross-Coupling Alternatives
Ullmann-Type Coupling
Historical approaches using Cu catalysts face challenges:
-
Elevated temperatures : 120–150°C required, leading to decomposition of chloro and methyl groups.
-
Low yields : <40% due to competing dehalogenation and homocoupling.
Meyer Reaction-Based Synthesis (Carini Method)
Oxazoline Intermediate Formation
Carini’s method employs salicylic acid derivatives to construct the biphenyl scaffold:
Table 2: Comparison of Synthetic Routes
| Method | Yield | Byproducts | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Grignard/MnCl₂ | 85–92% | 1.7–2.3% dimers | Industrial | High |
| Suzuki Coupling | 70–80% | Boronate residues | Pilot-scale | Moderate |
| Meyer Reaction | 60% | None reported | Laboratory | Low |
Industrial Process Intensification
Catalyst Recycling
The patented method recycles 33% of the reaction mixture into subsequent batches, reducing MnCl₂ consumption by 40%.
Continuous Flow Adaptation
Potential modifications for continuous operation include:
-
Microreactors : Enhance heat transfer during Grignard formation, improving safety and consistency.
-
In-line analytics : GC monitoring adjusts reagent feed rates in real-time to maintain >98% conversion.
Impurity Profiling and Control
Major Byproducts
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can undergo reduction to form biphenyl derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted biphenyls, carboxylic acids, aldehydes, and reduced biphenyl derivatives.
Scientific Research Applications
2-Chloro-4’-methyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2-Chloro-4’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets. The chlorine and methyl groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and result in specific biological effects.
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural analogs of 2-Chloro-4'-methyl-1,1'-biphenyl, highlighting differences in substituents, physicochemical properties, and applications:
| Compound Name | CAS | Substituents | Molecular Weight | Estimated LogP | Key Applications |
|---|---|---|---|---|---|
| This compound | 831-81-2 | Cl (2), CH₃ (4') | 202.66 | ~3.1 | Organic synthesis intermediate |
| 4-Chloro-4'-methyl-1,1'-biphenyl | 19482-11-2 | Cl (4), CH₃ (4') | 202.66 | ~3.0 | Material science research |
| 4'-(Butoxymethyl)-2-chloro-1,1'-biphenyl | 109523-86-6 | Cl (2), O(CH₂)₃CH₃ (4') | 264.76 | ~4.5 | Pharmaceutical intermediate |
| Methyl 2'-chlorobiphenyl-4-carboxylate | 89900-96-9 | Cl (2'), COOCH₃ (4) | 246.69 | ~2.8 | Building block for organic synthesis |
| 5-(2-Chloro-4'-(1H-imidazol-1-yl)-biphenyl) | 52085-99-1 | Cl (2), Imidazole (4') | 307.77 | ~1.5 | GSNOR inhibitor (COPD research) |
Key Findings
Substituent Position Effects :
- The 2-chloro-4'-methyl substitution in the target compound introduces steric hindrance at the ortho position, reducing planarity compared to 4-chloro-4'-methyl-1,1'-biphenyl (CAS 19482-11-2). This steric effect may lower reactivity in coupling reactions but enhances thermal stability .
- The 4'-(butoxymethyl) analog (CAS 109523-86-6) exhibits increased lipophilicity (LogP ~4.5), improving membrane permeability for pharmaceutical applications but complicating aqueous-phase synthesis .
Functional Group Influence: Methyl 2'-chlorobiphenyl-4-carboxylate (CAS 89900-96-9) contains an electron-withdrawing ester group, which enhances polarity (lower LogP ~2.8) and susceptibility to hydrolysis compared to the methyl group in the target compound . The imidazole-substituted analog (CAS 52085-99-1) demonstrates significant biological activity as a GSNOR inhibitor due to hydrogen-bonding interactions, a feature absent in the target compound .
Research and Application Insights
- Synthetic Utility : The target compound’s ortho-chloro substituent facilitates Suzuki-Miyaura cross-coupling reactions, whereas para-substituted analogs (e.g., 4-chloro-4'-methyl) are more reactive in electrophilic aromatic substitution .
- Material Science : Derivatives with ether or ester groups (e.g., butoxymethyl or carboxylate) are explored for liquid crystal or polymer applications, leveraging their tunable solubility and phase behavior .
Q & A
Q. What are the common synthetic routes for 2-Chloro-4'-methyl-1,1'-biphenyl?
Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling between 2-chlorophenylboronic acid and 4-methylbromobenzene. Key parameters include:
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%).
- Base : K₂CO₃ or Na₂CO₃ in aqueous/organic biphasic systems.
- Solvent : Toluene or THF under reflux (60–100°C). Yield optimization requires inert atmosphere (N₂/Ar) and purification via column chromatography (hexane/EtOAc). Alternative methods include Ullmann coupling for aryl halide coupling, though this may require higher temperatures (120–150°C) .
Q. How is this compound characterized structurally?
Methodological Answer: Characterization involves:
- NMR Spectroscopy : ¹H NMR (δ 7.2–7.6 ppm for aromatic protons, δ 2.4 ppm for methyl singlet) and ¹³C NMR (δ 21.5 ppm for methyl carbon).
- HPLC/GC-MS : Purity assessment (>95%) using C18 columns (MeCN/H₂O mobile phase) or GC-MS with electron ionization.
- X-ray Crystallography : Resolves molecular conformation and confirms regiochemistry (e.g., torsion angles between biphenyl rings) .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence substitution reactions in biphenyl derivatives?
Methodological Answer: The 2-chloro substituent exerts strong electron-withdrawing effects, activating the ring for nucleophilic aromatic substitution (NAS) at meta/para positions. In contrast, the 4'-methyl group introduces steric hindrance, reducing reactivity at adjacent positions. Comparative studies with bromo/fluoro analogs (e.g., 2-Bromo-4'-methylbiphenyl) show slower NAS kinetics due to weaker C–X bond polarization .
Q. What challenges arise in crystallographic analysis of this compound?
Methodological Answer: Crystallization difficulties include:
- Molecular Packing : Methyl groups disrupt planar stacking, leading to disordered structures.
- Low-Temperature Data Collection : Mitigates thermal motion artifacts (e.g., 123 K in single-crystal XRD).
- Software Refinement : SHELXL or OLEX2 for resolving positional disorder. Example: A related biphenyl derivative required 15.8 data-to-parameter ratio for reliable refinement .
Q. How can contradictory biological activity data for biphenyl derivatives be resolved?
Methodological Answer:
- Purity Validation : Use HPLC-MS to rule out byproducts (e.g., dehalogenated species).
- Assay Variability : Compare results across cell lines (e.g., HEK293 vs. CHO for receptor binding) and control for solvent effects (DMSO concentration <0.1%).
- Metabolic Stability : Assess cytochrome P450 interactions via liver microsome assays .
Methodological Design & Data Analysis
Q. What strategies optimize reaction yields in biphenyl synthesis?
Methodological Answer:
- Catalyst Screening : Test Pd(OAc)₂, XPhos-Pd-G3, or NiCl₂(dppe) for cost/activity balance.
- Solvent Polarity : Higher polarity (e.g., DMF) accelerates coupling but may increase side reactions.
- Flow Reactors : Improve heat transfer and mixing for exothermic steps (e.g., Grignard additions) .
Q. How is this compound applied in organic electronics?
Methodological Answer: The biphenyl core enables π-π stacking in organic semiconductors, enhancing charge mobility. Comparative studies with 4-(Heptyloxy)-4'-methylbiphenyl show:
- Planarity : Reduced steric bulk improves crystallinity (XRD data).
- Solubility : Chlorine substitution lowers solubility vs. alkoxy derivatives, requiring co-solvents (e.g., chlorobenzene) for thin-film deposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
